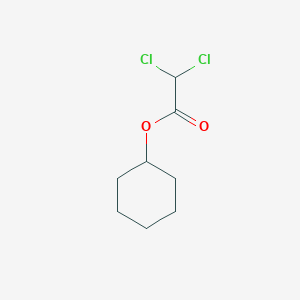
Cyclohexyl dichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl dichloroacetate is an organic compound that belongs to the family of dichloroacetates It is characterized by the presence of a cyclohexyl group attached to a dichloroacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with cyclohexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl dichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and a suitable catalyst, this compound can hydrolyze to produce dichloroacetic acid and cyclohexanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dichloroacetate group is replaced by other nucleophiles.
Reduction: this compound can be reduced to form cyclohexyl acetate and other related compounds.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Hydrolysis: Dichloroacetic acid and cyclohexanol.
Substitution: Various substituted cyclohexyl esters.
Reduction: Cyclohexyl acetate and related compounds.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its effects on cellular metabolism and potential use in metabolic studies.
Medicine: Explored for its potential therapeutic effects, particularly in the context of cancer research, where dichloroacetates have shown promise in targeting cancer cell metabolism
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of cyclohexyl dichloroacetate involves its interaction with cellular metabolic pathways. Similar to other dichloroacetates, it is believed to inhibit the enzyme pyruvate dehydrogenase kinase (PDK), leading to the activation of pyruvate dehydrogenase (PDH). This shift in metabolic activity promotes oxidative phosphorylation over glycolysis, which can selectively target cancer cells that rely heavily on glycolysis for energy production .
Comparison with Similar Compounds
Cyclohexyl dichloroacetate can be compared with other dichloroacetates, such as:
Sodium dichloroacetate: Commonly studied for its anticancer properties.
Methyl dichloroacetate: Used in organic synthesis and as a reagent in various chemical reactions.
Ethyl dichloroacetate: Similar applications in organic synthesis and industrial processes.
Uniqueness: this compound is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other dichloroacetates, making it a valuable compound for specific applications.
Properties
CAS No. |
57878-42-9 |
|---|---|
Molecular Formula |
C8H12Cl2O2 |
Molecular Weight |
211.08 g/mol |
IUPAC Name |
cyclohexyl 2,2-dichloroacetate |
InChI |
InChI=1S/C8H12Cl2O2/c9-7(10)8(11)12-6-4-2-1-3-5-6/h6-7H,1-5H2 |
InChI Key |
GITKDGMJPPXGET-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















